N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c1-8-15-12(19-16-8)7-14-13(17)11-6-9-4-2-3-5-10(9)18-11/h2-6H,7H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUKNNVGKRMMGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzofuran-2-carboxamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting an amidoxime with a carboxylic acid derivative, such as an ester or anhydride, under basic conditions.
Coupling with Benzofuran-2-carboxylic Acid: The oxadiazole intermediate is then coupled with benzofuran-2-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow synthesis techniques and the use of automated reactors to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the oxadiazole ring, forming a carboxylic acid derivative.
Reduction: Reduction of the oxadiazole ring can lead to the formation of amine derivatives.
Substitution: The benzofuran moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitro-substituted benzofuran derivatives.
Scientific Research Applications
Research indicates that N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzofuran-2-carboxamide exhibits various biological activities:
Anticancer Properties
The compound has demonstrated significant anticancer activity against various cancer cell lines. Studies have shown that it induces apoptosis and inhibits cell proliferation through several mechanisms:
- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells by modulating apoptotic pathways. It increases the expression of pro-apoptotic proteins and decreases anti-apoptotic factors.
- Cell Cycle Arrest : It has been observed to cause S-phase arrest in the cell cycle, preventing cancer cells from dividing and proliferating.
Antimicrobial Activity
This compound exhibits notable antimicrobial properties against a range of pathogens. Its effectiveness includes:
- Bacterial Inhibition : The compound has shown activity against Gram-positive and Gram-negative bacteria, suggesting potential as an antibacterial agent.
- Antifungal Effects : Preliminary studies indicate antifungal activity, warranting further investigation into its use as an antifungal treatment.
Case Studies
Several studies highlight the potential applications of this compound:
Case Study 1: Anticancer Efficacy
In vitro studies conducted on human cancer cell lines (e.g., HepG2 for liver cancer and MCF7 for breast cancer) revealed that this compound significantly reduced cell viability at low micromolar concentrations. The results suggest that structural modifications enhance its binding affinity to target proteins involved in cancer progression.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HepG2 | 8.5 | Apoptosis induction |
| MCF7 | 6.3 | Cell cycle arrest |
Case Study 2: Antimicrobial Activity
A series of experiments evaluated the antimicrobial efficacy of the compound against various bacterial strains. The results indicated effective inhibition of growth for both E. coli and S. aureus.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 12 µg/mL |
| S. aureus | 15 µg/mL |
Mechanism of Action
The mechanism of action of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzofuran-2-carboxamide would depend on its specific biological target. Generally, oxadiazole derivatives are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The benzofuran moiety may enhance binding affinity and specificity to certain molecular targets, such as kinases or ion channels.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Compounds
Pharmacological Implications
Benzofuran vs. Benzamide Cores
The target compound’s benzofuran core may enhance binding affinity to hydrophobic pockets in enzymes or receptors compared to benzamide derivatives (e.g., Compound 45 in ). Benzofuran’s rigidity and aromaticity are advantageous for interactions with biological targets like kinases or viral proteases .
Oxadiazole vs. Thiadiazole/Isoxazole Moieties
The 1,2,4-oxadiazole ring in the target compound offers superior metabolic stability over thiadiazole () due to reduced susceptibility to oxidative degradation.
Substituent Effects
- Methoxy Group (): The 7-methoxy analog has increased molecular weight (287.27 g/mol) and lipophilicity compared to the target compound, which could enhance membrane permeability but reduce aqueous solubility .
- Methylthio Linker (): Compounds with methylthio linkers (e.g., Compound 45) may exhibit improved solubility due to sulfur’s polarizability but could face faster metabolic clearance compared to the target’s methylene linker .
Biological Activity
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzofuran-2-carboxamide is a compound that has garnered attention in recent years due to its potential biological activities. This article will explore its synthesis, biological properties, structure-activity relationships, and relevant case studies.
1. Chemical Structure and Properties
This compound is characterized by the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₃N₃O₄ |
| Molecular Weight | 287.27 g/mol |
| CAS Number | 1235635-05-8 |
This compound features a benzofuran core substituted with a 1,2,4-oxadiazole moiety, which is known for its diverse biological activities.
2.1 Anticancer Activity
Research indicates that derivatives of the 1,2,4-oxadiazole scaffold exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown promising cytotoxic effects against various cancer cell lines. A study demonstrated that certain oxadiazole derivatives displayed IC₅₀ values ranging from 3.27 μM to 9.71 μM against colon and pancreatic cancer cells .
In molecular docking studies, these compounds were found to bind effectively to glycogen synthase kinase 3 beta (GSK3β), suggesting a mechanism of inducing apoptosis through inhibition of NF-kB activity .
2.2 Antimicrobial Activity
The antimicrobial potential of this compound has also been evaluated. Compounds containing the oxadiazole ring have shown effectiveness against various bacterial strains. For example, certain derivatives exhibited strong inhibitory effects against E. coli and other pathogens .
3. Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
| Structural Feature | Biological Activity |
|---|---|
| Oxadiazole Ring | Anticancer and antimicrobial properties |
| Benzofuran Core | Enhances lipophilicity and bioavailability |
| Substituents on the Oxadiazole | Modulate potency and selectivity |
Studies suggest that modifications at the oxadiazole or benzofuran positions can significantly influence the compound's efficacy .
4. Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of oxadiazole derivatives:
- Synthesis and Evaluation : A study synthesized various oxadiazole derivatives and assessed their anticancer activity against several cell lines. The results indicated that modifications could enhance cytotoxicity significantly .
- Molecular Docking Studies : Docking analyses revealed strong binding affinities to key targets involved in cancer progression and microbial resistance mechanisms .
- Comparative Studies : In comparative studies with standard antibiotics, certain derivatives showed superior activity against resistant strains of bacteria .
Chemical Reactions Analysis
Nucleophilic Substitution at the Oxadiazole Ring
The 1,2,4-oxadiazole ring undergoes nucleophilic substitution under specific conditions. The electron-deficient nature of the oxadiazole ring (due to electronegative N and O atoms) makes it susceptible to nucleophilic attack at the C-5 position.
For example, hydrolysis in 6M HCl at 80°C for 12 hours cleaves the oxadiazole ring, yielding a substituted acylsemicarbazide .
Hydrolysis of the Amide Functionality
The benzofuran-2-carboxamide group undergoes hydrolysis under acidic or alkaline conditions:
| Condition | Reagent | Product | Kinetics |
|---|---|---|---|
| Acidic | H2SO4 (conc.), Δ | Benzofuran-2-carboxylic acid + amine | Slow (24–48 hours) |
| Alkaline | NaOH (10%), reflux | Benzofuran-2-carboxylate salt + ammonia | Moderate (8–12 hours) |
This reaction is critical for modifying the compound’s solubility profile.
Electrophilic Aromatic Substitution on Benzofuran
The benzofuran moiety participates in electrophilic substitution at the C-3 and C-5 positions due to electron-rich furan oxygen.
| Reaction | Reagent | Position | Yield | Notes |
|---|---|---|---|---|
| Nitration | HNO3/H2SO4, 0°C | C-3 | 65–70% | Forms mono-nitro derivative |
| Sulfonation | H2SO4/SO3, 50°C | C-5 | 55–60% | Limited by steric hindrance |
| Halogenation | Br2/FeBr3, RT | C-3 | 75% | Bromination preferred over chlorination |
These reactions enable functionalization for enhanced bioactivity .
Cycloaddition Reactions
The oxadiazole ring participates in [3+2] cycloadditions with dipolarophiles like nitriles or alkynes under catalytic conditions:
textReaction Scheme: Oxadiazole + Alkyne → Triazole Derivative (via Cu-catalyzed click chemistry)
| Catalyst | Solvent | Temperature | Yield | Application |
|---|---|---|---|---|
| CuI | DMF | 80°C | 82% | Synthesis of triazole-based analogs |
| RuPhos Pd | THF | 60°C | 68% | Functionalization for drug design |
This reactivity is leveraged in medicinal chemistry to generate libraries of bioactive analogs .
Oxidation and Reduction Reactions
-
Oxidation : The methyl group on the oxadiazole can be oxidized to a carboxylic acid using KMnO4/H2SO4, though this may destabilize the heterocycle.
-
Reduction : Catalytic hydrogenation (H2/Pd-C) reduces the oxadiazole ring to a dihydroimidazole derivative, altering its electronic properties .
Interaction with Biological Targets
While not a classical chemical reaction, the compound’s oxadiazole ring interacts with biological nucleophiles (e.g., cysteine residues in kinases), forming covalent adducts. This underpins its reported kinase inhibition activity.
Q & A
Q. Critical Parameters :
| Step | Solvent | Temperature | Catalyst | Yield Range |
|---|---|---|---|---|
| Cyclization | Ethanol | Reflux (78°C) | H₂SO₄ | 60-75% |
| Oxadiazole Formation | DMF | 100-120°C | – | 50-65% |
| Coupling | DCM | RT to 40°C | EDCI/HOBt | 70-85% |
Higher yields are achieved with strict anhydrous conditions and inert atmospheres. Impurities from incomplete cyclization (e.g., unreacted amidoximes) require silica gel chromatography for purification .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Contradictions in bioactivity (e.g., variable enzyme inhibition or cytotoxicity) often arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native proteins).
- Structural Analogues : Impurities or residual solvents (e.g., DMSO) in batches can modulate activity .
- Concentration Thresholds : Nonlinear dose-response curves due to aggregation at high concentrations.
Q. Strategies :
- Reproducibility Checks : Validate assays using positive controls (e.g., staurosporine for kinase inhibition).
- HPLC-Purity Screening : Ensure >95% purity via gradient elution HPLC.
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., quinazoline derivatives) to identify conserved trends .
Example: In urease inhibition studies, batch-dependent IC₅₀ variations (2–10 µM) were traced to residual thiourea catalysts, which themselves inhibit enzymes. Reprocessing via recrystallization resolved discrepancies .
Basic: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Structural Confirmation :
- Purity Assessment :
- HPLC : C18 column, acetonitrile/water gradient (retention time: 6.8 min) .
- Thermal Stability :
- DSC : Melting point ~145–150°C with decomposition above 200°C .
Advanced: How can the pharmacological profile of this compound be optimized for target selectivity?
Methodological Answer:
- Substituent Modulation : Introduce electron-withdrawing groups (e.g., -NO₂) at the benzofuran 5-position to enhance π-stacking with kinase active sites .
- Prodrug Design : Mask the carboxamide with ester groups to improve bioavailability .
- Computational Docking : Use AutoDock Vina to predict binding poses against targets (e.g., COX-2 vs. COX-1) and prioritize synthetic targets .
Case Study : Replacing the 3-methyl group on the oxadiazole with trifluoromethyl improved selectivity for acetylcholinesterase (Ki: 12 nM vs. 180 nM for butyrylcholinesterase) .
Basic: What are the primary molecular targets and mechanisms of action reported for this compound?
Methodological Answer:
| Target | Mechanism | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Urease | Competitive inhibition via oxadiazole-metal coordination | 3.2 µM | |
| COX-2 | Blocking arachidonic acid binding | 0.8 µM | |
| EGFR Kinase | ATP-binding site occlusion | 45 nM |
Mechanistic studies (e.g., SPR, ITC) confirm that the oxadiazole ring chelates catalytic metal ions, while the benzofuran moiety occupies hydrophobic pockets .
Advanced: How do environmental factors (pH, temperature) influence the compound’s stability in biological assays?
Methodological Answer:
- pH Stability : Degrades rapidly in acidic conditions (t₁/₂: 2 h at pH 3) due to oxadiazole ring hydrolysis. Neutral/basic buffers (pH 7.4) extend stability (t₁/₂: 48 h) .
- Thermal Degradation : Above 40°C, the compound undergoes retro-Diels-Alder fragmentation. Use lyophilized storage at -20°C to prevent decomposition .
Mitigation : Pre-incubate stock solutions at assay temperature and confirm stability via LC-MS before use.
Basic: What safety precautions are required when handling this compound?
Methodological Answer:
- Toxicity Data : LD₅₀ (oral, rat): 320 mg/kg; causes skin irritation (GHS Category 2) .
- Handling : Use nitrile gloves, fume hood, and eye protection. Avoid dust generation.
- Spill Management : Absorb with vermiculite, dispose as hazardous waste .
Advanced: How does structural modification of the oxadiazole ring impact bioactivity?
Q. Comparative Analysis :
| Modification | Target | Activity Change |
|---|---|---|
| 3-Methyl → 3-CF₃ | Acetylcholinesterase | 10× selectivity increase |
| Oxadiazole → Thiadiazole | Urease | 50% activity loss |
| Methyl → Ethyl (side chain) | EGFR Kinase | 3× potency reduction |
The 3-methyl group optimizes steric fit, while larger substituents disrupt target binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
